6-(Trifluoromethyl)pyridin-3-ol
Overview
Description
6-(Trifluoromethyl)pyridin-3-ol is an organic compound with the molecular formula C6H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 6th position and a hydroxyl group at the 3rd position.
Mechanism of Action
Mode of Action
The trifluoromethyl group is known to have significant effects on the pharmacological activities of many compounds . It can enhance the lipophilicity and metabolic stability of a compound, potentially affecting its interaction with targets.
Pharmacokinetics
The trifluoromethyl group can potentially enhance the metabolic stability of the compound, which may impact its bioavailability .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)pyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function. These effects are crucial for understanding its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or inflammation. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of pyridin-3-ol using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridin-3-ol often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(Trifluoromethyl)pyridin-3-one, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
6-(Trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-3-amine: This compound has an amino group instead of a hydroxyl group, leading to different chemical properties and reactivity.
5-Hydroxy-2-(trifluoromethyl)pyridine: Similar to 6-(Trifluoromethyl)pyridin-3-ol but with the hydroxyl group at the 5th position, affecting its chemical behavior.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBDHYPESAMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382629 | |
Record name | 6-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216766-12-0 | |
Record name | 6-(Trifluoromethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216766-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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